InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7 (6-11)10-8/h5-6H,2-4H2,1H3, (H,9,10)
and the Canonical SMILES string CCCCC1=NC=C (N1)C=O
.
Antitumor Activity: N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have demonstrated promising antitumor activity against Ehrlich ascites tumor cells. These compounds inhibit the proliferation of tumor cells, decrease ascites volume, and increase the survival rate in in vivo models. [] Additionally, they induce apoptosis in tumor cells, evident from nuclear condensation observed in cytological analysis. []
Inhibition of Protein Kinase C-iota (PKC-ι): The derivative 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) acts as a potent and selective inhibitor of PKC-ι. This enzyme plays a crucial role in cancer cell growth and survival. [] In preclinical studies, ICA-1s exhibited antitumor activity against prostate cancer cells by decreasing cell growth and inducing apoptosis. []
PARP-1 Inhibition: 2‐(4‐[4‐Acetylpiperazine‐1‐carbonyl]phenyl)‐1H‐benzo[d]imidazole‐4‐carboxamide derivatives, incorporating the 2-Butyl-1H-imidazole-4-carbaldehyde scaffold, have emerged as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). [] PARP-1 plays a vital role in DNA repair, and its inhibition has shown promise as a therapeutic strategy for cancer treatment.
Vascular Elasticity Improvement: A derivative, 4-({2-butyl-5-[2-carboxy-2-(thiophene-2-ylmethyl)et-1-en-1-yl]-1H-imidazole-1-yl}methyl)benzoic acid, demonstrates potential for improving vascular elasticity, particularly in hypertensive patients. [] This finding suggests its potential application in managing hypertension and preventing related complications like stroke and myocardial infarction. []
2-Butyl-1H-imidazole-4-carbaldehyde is an organic compound characterized by its heterocyclic structure, which includes an imidazole ring and an aldehyde functional group. Its molecular formula is , and it is recognized by the International Chemical Identifier number 68282-49-5. The compound features a butyl group at the second position of the imidazole ring, contributing to its unique properties such as solubility and lipophilicity. The imidazole ring provides aromatic stability and potential for hydrogen bonding, while the formyl group enhances reactivity, allowing for various chemical modifications .
The synthesis of 2-butyl-1H-imidazole-4-carbaldehyde can be achieved through several methods, including the Vilsmeier-Haack reaction and the formylation of 2-butylimidazole. It has been studied extensively for its biological activities and potential applications in medicinal chemistry.
The synthesis of 2-butyl-1H-imidazole-4-carbaldehyde can be accomplished through various methods:
The reaction conditions for these syntheses are generally mild, allowing for a variety of functional groups to be incorporated into the final product. Techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular structure of 2-butyl-1H-imidazole-4-carbaldehyde can be represented as follows:
This structure highlights the butyl group attached to the imidazole ring and the aldehyde group at position four .
The compound exhibits significant physical properties:
2-Butyl-1H-imidazole-4-carbaldehyde participates in various chemical reactions:
Common reagents used in these reactions include:
The compound is considered an irritant and may cause skin corrosion or irritation upon contact .
2-Butyl-1H-imidazole-4-carbaldehyde has several scientific applications:
The synthesis of 2-butyl-1H-imidazole-4-carbaldehyde derivatives leverages Knoevenagel condensation as a pivotal step for constructing C=C bonds between the aldehyde group of the imidazole core and active methylene compounds. This reaction enables the introduction of electrophilic spacers for subsequent cyclization. In a key approach, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde reacts with 2-cyanomethylbenzimidazole under L-proline catalysis (ethanol, RT), yielding (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile intermediates with >85% efficiency [9]. This step is followed by piperidine-mediated intramolecular cyclization (ethanol reflux, 6–8 hours), forming tricyclic benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile frameworks [9]. Optimization studies reveal that:
Table 1: Knoevenagel-Cyclization Optimization Parameters
Catalyst | Temperature | Time (h) | Yield (%) | Key Intermediate |
---|---|---|---|---|
L-Proline | RT | 0.17 | 85–92 | Acrylonitrile derivative |
Piperidine | Reflux (78°C) | 6–8 | 88–95 | Tricyclic carbonitrile |
None | Reflux | 24 | <30 | N/A |
Cyclization kinetics adhere to second-order rate laws, confirmed by HPLC monitoring, where acrylonitrile concentration decay correlates linearly with tricyclic product formation [9].
Organocatalysis, particularly L-proline, enables enantioselective functionalization of 2-butyl-1H-imidazole-4-carbaldehyde under mild conditions. L-Proline acts as a bifunctional catalyst: its carboxylic acid proton activates carbonyl groups via hydrogen bonding, while the secondary amine forms enamine intermediates with active methylene donors [9]. This mechanism accelerates Knoevenagel condensations in ethanol at ambient temperature, achieving 92% yield within 10 minutes—a 70% reduction in reaction time compared to uncatalyzed protocols [9]. Alternative catalysts include:
Table 2: Catalyst Performance in Imidazole Functionalization
Catalyst | Reaction Type | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
L-Proline | Knoevenagel condensation | EtOH, RT, 10 min | 92 | Moderate (≤70% ee) |
[Cu(binap)I]₂@HT | Dehydrogenative cyclization | H₂O, 90°C, 12 h | 95 | N/A |
Piperidine | Cyclization | EtOH, reflux, 8 h | 88 | None |
Microwave irradiation further enhances reaction efficiency, reducing cyclization times from hours to minutes (e.g., 30 minutes for tricyclic adducts) while conserving yields [8].
Regioselective modification of the imidazole core hinges on electronic differentiation of nitrogen atoms. N-Alkylation of 2-butylimidazole precursors favors N1 (pyrrole-like nitrogen) over N3 (pyridine-like nitrogen) due to lower steric hindrance and higher electron density [5]. Key methodologies include:
Table 3: Regioselective Imidazole Modification Techniques
Reaction | Reagents/Conditions | Selectivity | Application Example |
---|---|---|---|
N1-Alkylation | K₂CO₃, DMF, 60°C, alkyl halide | >90% N1 | N-Benzyl-2-butylimidazole |
Vilsmeier-Haack formylation | POCl₃, DMF, 0°C → RT | C4 aldehyde | 2-Butyl-4-chloroimidazole-5-carbaldehyde |
Electrophilic chlorination | NCS, CH₂Cl₂, 25°C | C4 or C5 | Halogenated intermediates |
Metal-mediated C–H alkylation using Pd-PEPPSI complexes with N-(4-indolyl)-N′-phenylimidazol-2-ylidene ligands enables direct C5-allylation, bypassing nitrogen protection. This method achieves 85% yield with 10:1 C5:N1 regioselectivity in mesitylene (165°C) [8].
Solid-phase synthesis (SPS) circumvents solubility challenges and simplifies purification of N-substituted 2-butylimidazole-4-carbaldehydes. Key strategies include:
Table 4: Solid-Phase Synthesis Platforms for N-Substituted Derivatives
Solid Support | Anchoring Group | Alkylating Agent | Cleavage Reagent | Purity (%) |
---|---|---|---|---|
Wang resin | Ester linkage | Benzyl bromide | TFA/H₂O (95:5) | 96 |
Merrifield resin | Carbamate | Propargyl bromide | NH₃/MeOH | 92 |
Polystyrene-sulfonyl | Amide | Iodoethane | TFA/DCM (1:1) | 89 |
Ionic liquid-functionalized silica (e.g., [bmim]Cl/SiO₂) facilitates solvent-free N-heterocyclization, enabling 98% conversion in 2 hours with 10× catalyst reuse. This approach eliminates aqueous workups, minimizing aldehyde hydration byproducts [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2